molecular formula C26H28N6O6S B10793131 8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione

8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione

Cat. No.: B10793131
M. Wt: 552.6 g/mol
InChI Key: LKQSGKOYMDGWTQ-UHFFFAOYSA-N
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Description

8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole moiety, a piperazine ring, and a purine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole moiety. This can be achieved through the condensation of 1,3-benzodioxole-5-carboxaldehyde with appropriate amines under reflux conditions in ethanol, using acetic acid as a catalyst .

The next step involves the formation of the piperazine ring, which can be synthesized by reacting the benzo[1,3]dioxole derivative with piperazine in the presence of a sulfonyl chloride reagent. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Finally, the purine core is introduced through a nucleophilic substitution reaction, where the piperazine derivative is reacted with a purine precursor under basic conditions. This step often requires the use of a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The benzo[1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted sulfonyl compounds, respectively.

Scientific Research Applications

8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The benzo[1,3]dioxole moiety is known to interact with neurotransmitter receptors, while the purine core can mimic nucleotides and interfere with DNA or RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione apart is its unique combination of a benzo[1,3]dioxole moiety, a piperazine ring, and a purine core. This combination allows it to participate in a diverse array of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H28N6O6S

Molecular Weight

552.6 g/mol

IUPAC Name

8-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C26H28N6O6S/c1-2-9-32-25(33)22-24(29-26(32)34)28-23(27-22)18-4-6-19(7-5-18)39(35,36)31-12-10-30(11-13-31)15-17-3-8-20-21(14-17)38-16-37-20/h3-8,14H,2,9-13,15-16H2,1H3,(H,27,28)(H,29,34)

InChI Key

LKQSGKOYMDGWTQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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